molecular formula C20H22N2O3 B2390271 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea CAS No. 2034380-64-6

1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea

Cat. No.: B2390271
CAS No.: 2034380-64-6
M. Wt: 338.407
InChI Key: GGWZYXXBORHBJG-UHFFFAOYSA-N
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Description

1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea is an organic compound that features a benzofuran moiety and a phenoxyethyl group linked through a urea bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne.

    Alkylation: The benzofuran derivative is then alkylated with a suitable propyl halide to introduce the propyl chain.

    Urea Formation: The final step involves the reaction of the alkylated benzofuran with 2-phenoxyethyl isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione.

    Reduction: The urea linkage can be reduced to form the corresponding amine.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed:

    Oxidation: Benzofuran-2,3-dione.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

    1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenylethyl)urea: Similar structure but with a phenylethyl group instead of a phenoxyethyl group.

    1-(3-(Benzofuran-2-yl)propyl)-3-(2-methoxyethyl)urea: Contains a methoxyethyl group instead of a phenoxyethyl group.

Uniqueness: 1-(3-(Benzofuran-2-yl)propyl)-3-(2-phenoxyethyl)urea is unique due to the presence of both benzofuran and phenoxyethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[3-(1-benzofuran-2-yl)propyl]-3-(2-phenoxyethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(22-13-14-24-17-8-2-1-3-9-17)21-12-6-10-18-15-16-7-4-5-11-19(16)25-18/h1-5,7-9,11,15H,6,10,12-14H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWZYXXBORHBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCCCC2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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